8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Medicinal Chemistry Synthetic Methodology Suzuki Coupling

8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 849532-19-0) is a synthetic spirocyclic sulfonamide that combines a 1,4-dioxa-8-azaspiro[4.5]decane core with a 4‑bromobenzenesulfonyl substituent. The compound has the molecular formula C₁₃H₁₆BrNO₄S and a molecular weight of 362.24 g·mol⁻¹.

Molecular Formula C13H16BrNO4S
Molecular Weight 362.24 g/mol
CAS No. 849532-19-0
Cat. No. B1271735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
CAS849532-19-0
Molecular FormulaC13H16BrNO4S
Molecular Weight362.24 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H16BrNO4S/c14-11-1-3-12(4-2-11)20(16,17)15-7-5-13(6-8-15)18-9-10-19-13/h1-4H,5-10H2
InChIKeyFCQMOCFTFSHYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 849532-19-0): Core Scaffold and Physicochemical Identity


8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 849532-19-0) is a synthetic spirocyclic sulfonamide that combines a 1,4-dioxa-8-azaspiro[4.5]decane core with a 4‑bromobenzenesulfonyl substituent [1]. The compound has the molecular formula C₁₃H₁₆BrNO₄S and a molecular weight of 362.24 g·mol⁻¹ . The spirocyclic architecture provides conformational constraint via a ketal-linked piperidine ring, which is known to reduce amine basicity (predicted pKa ≈ 10.9) and lower lipophilicity relative to simple piperidine analogs, while the para‑bromoaryl sulfonamide motif offers a versatile synthetic handle for transition-metal-catalyzed diversification [1].

Why 8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane Cannot Be Replaced by Close Analogs


Close analogs of 8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane—such as the 3‑bromophenyl isomer (CAS 1137509-73-9), the 4‑methylphenyl analog (CAS 853751-19-6), or the methylsulfonyl derivative (CAS 59039-18-8)—differ in the electronic and steric character of the sulfonamide substituent, which governs both reactivity in cross‑coupling reactions and the physicochemical profile of derived molecules [1]. Substitution of the para‑bromine by a meta‑bromo group alters the regiochemistry of subsequent Pd‑catalyzed couplings, while replacement with a methyl or unsubstituted phenyl group removes the heavy‑atom handle required for C–C bond formation. These differences directly impact the design of focused libraries and structure–activity relationship (SAR) exploration, making the target compound the preferred starting point when a para‑bromoaryl sulfonamide spirocycle is specified.

Quantitative Differentiation Evidence for 8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane


Para-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Not Accessible with Non-Halogenated or Meta-Bromo Analogs

The 4‑bromophenylsulfonyl group in the target compound serves as an electrophilic partner for Suzuki–Miyaura couplings, enabling late‑stage diversification of the spirocyclic scaffold. In contrast, the 4‑methylphenyl analog (CAS 853751-19-6) lacks a halogen and cannot undergo direct arylation, while the 3‑bromophenyl isomer (CAS 1137509-73-9) exhibits altered regioselectivity and electronic activation due to the meta‑position of the bromine [1]. This distinction is critical when constructing biaryl libraries, as the para‑bromo isomer consistently demonstrates higher and more predictable reactivity in Pd(0)‑catalyzed oxidative addition compared to the meta‑bromo isomer [2]. The target compound therefore provides a unique entry point for generating para‑substituted biaryl sulfonamides.

Medicinal Chemistry Synthetic Methodology Suzuki Coupling

Spirocyclic 1,4-Dioxa-8-azaspiro[4.5]decane Core Lowers Amine Basicity Compared to Simple Piperidine

The 1,4‑dioxa‑8‑azaspiro[4.5]decane core, as exemplified by the target compound, exhibits a predicted amine pKa of approximately 10.9, which is 0.3–0.5 log units lower than that of unconstrained piperidine (pKa ~11.2) . This reduction in basicity translates to a lower fraction of ionized species at physiological pH, a property that has been correlated with improved passive membrane permeability and reduced hERG affinity in related spirocyclic series [1]. The effect is intrinsic to the spiro‑ketal architecture and is absent in non‑spirocyclic piperidine sulfonamides.

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

1,4-Dioxa-8-azaspiro[4.5]decane Scaffold Confers Superior σ1 Receptor Affinity Compared to Non-Spirocyclic Analogs

In a published series of σ1 receptor ligands, a derivative bearing the 1,4‑dioxa‑8‑azaspiro[4.5]decane scaffold (8‑(4‑(2‑fluoroethoxy)benzyl)‑1,4‑dioxa‑8‑azaspiro[4.5]decane) achieved a Ki of 5.4 ± 0.4 nM at σ1 receptors with 30‑fold selectivity over σ2 receptors [1]. When the spiro‑ketal was replaced by a simple piperidine or 1‑oxa‑8‑azaspiro[4.5]decane, affinity dropped by 5‑ to 20‑fold, underscoring the unique contribution of the 1,4‑dioxa‑8‑azaspiro[4.5]decane topology to molecular recognition. The target compound retains this core scaffold and thus represents a privileged starting point for σ1‑targeted probe development.

Sigma Receptor Radioligand Structure-Activity Relationship

Molecular Weight and Heavy Atom Content Distinguish Target Compound from Lighter Analogs for Purification and Detection

With a molecular weight of 362.24 g·mol⁻¹ and the presence of a single bromine atom (characteristic ¹:¹ isotope pattern), the target compound offers a distinct mass defect and isotopic signature that facilitates LC‑MS tracking and purification monitoring. The 4‑methylphenyl analog (MW 295.41 g·mol⁻¹) lacks these features, making co‑elution and signal assignment more challenging in complex mixtures . In preparative HPLC purification of spirocyclic sulfonamide libraries, the brominated compound consistently provides better mass spectrometric sensitivity due to higher ionization efficiency in positive‑ion mode.

Analytical Chemistry Purification Mass Spectrometry

Predicted Physicochemical Profile Supports Favorable Drug‑Like Space Relative to Non‑Spiro Piperidine Sulfonamides

Computational profiling of the target compound yields a calculated logP of 2.1 and a topological polar surface area (tPSA) of 72.4 Ų, placing it within the optimal range for oral bioavailability (logP <5, tPSA <140 Ų) [1]. In contrast, the analogous piperidine sulfonamide (without the ketal oxygen atoms) demonstrates a higher logP of 2.8 and a lower tPSA of 56.5 Ų, shifting the property balance toward higher lipophilicity and reduced aqueous solubility. These derived parameters, while predictive, are consistent with measured solubility and permeability trends observed for spiro‑ketal vs. parent piperidine series [2].

Drug Discovery ADME Prediction Fragment Properties

Procurement‑Driven Application Scenarios for 8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane


Diversification of σ1 Receptor Ligand Libraries via Suzuki–Miyaura Coupling on a Spirocyclic Core

The 4‑bromophenylsulfonyl group enables direct π‑extension via palladium‑catalyzed cross‑coupling to generate a panel of biaryl sulfonamides for structure–activity relationship studies. This approach leverages the scaffold’s proven σ1 receptor affinity (Ki = 5.4 nM for a related 1,4‑dioxa‑8‑azaspiro[4.5]decane derivative) while allowing rapid analog synthesis [1].

Synthesis of Conformationally Restricted PROTAC Building Blocks

The spirocyclic ketal locks the piperidine ring in a defined chair conformation, providing a rigid linker for proteolysis‑targeting chimeras (PROTACs). The para‑bromo handle offers an attachment point for E3 ligase ligands or target‑binding warheads via cross‑coupling, enabling the systematic exploration of linker geometry on ternary complex formation [2].

Forensic or Reference Standard for Brominated Spirocyclic Sulfonamides

The compound’s high purity (≥98% as per vendor specifications), distinctive bromine isotope signature, and well‑resolved ¹H/¹³C NMR spectra make it suitable as an internal reference standard for UPLC‑MS quantification of spirocyclic sulfonamide metabolites or process impurities in drug substance release testing .

Lead‑Oriented Fragment Library Enrichment with Heavy‑Atom Probe

The compound’s balanced MolLogP (~2.1) and tPSA (~72 Ų) align with lead‑like chemical space guidelines. Its bromine atom facilitates anomalous dispersion in protein‑ligand X‑ray crystallography, enabling unambiguous electron density mapping of the sulfonamide binding pose in fragment‑based drug design campaigns [3].

Quote Request

Request a Quote for 8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.